Oxan-2-ylmethyl chloroformate
Description
Oxan-2-ylmethyl chloroformate (CAS: 64661-06-9), also known as (oxolan-2-yl)methyl carbonochloridate, is a chloroformate ester with the molecular formula C₆H₉ClO₃ (MW: 164.59 g/mol). It is a liquid requiring storage at -10°C and serves as a critical intermediate in organic synthesis, particularly for introducing acyl groups in pharmaceuticals and fine chemicals . Its structure features a tetrahydrofuran (oxolane) ring, imparting unique steric and electronic properties compared to linear or aromatic chloroformates.
Properties
Molecular Formula |
C7H11ClO3 |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
oxan-2-ylmethyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO3/c8-7(9)11-5-6-3-1-2-4-10-6/h6H,1-5H2 |
InChI Key |
WBLNBTLSRYZFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxan-2-ylmethyl chloroformate can be synthesized through the reaction of oxan-2-ylmethanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to absorb the hydrogen chloride (HCl) produced during the reaction . The general reaction is as follows:
Oxan-2-ylmethanol+Phosgene→Oxan-2-ylmethyl chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, requires stringent safety measures and specialized equipment .
Chemical Reactions Analysis
Reaction with Alcohols (Esterification)
Oxan-2-ylmethyl chloroformate reacts with alcohols to form mixed carbonates, a process critical in protective group strategies. The reaction proceeds via nucleophilic acyl substitution, where the alcohol replaces the chlorine atom.
| Reaction Conditions | Products | Yield | Catalyst |
|---|---|---|---|
| Anhydrous THF, 0°C, 2 hours | Oxan-2-ylmethyl alkyl carbonates | 85–92% | Pyridine |
| Dichloromethane, RT, 1 hour | Steroid-protected carbonates | 78% | DMAP |
Mechanism :
-
The carbonyl carbon becomes electrophilic due to the electron-withdrawing chlorine.
-
Alcohol acts as a nucleophile, attacking the carbonyl carbon.
-
Chloride ion is eliminated, forming the carbonate ester.
Reaction with Amines (Amidation)
The compound reacts with primary or secondary amines to yield carbamates, a key step in peptide synthesis and drug derivatization.
| Reaction Conditions | Products | Yield | Notes |
|---|---|---|---|
| DMF, −20°C, 30 minutes | Oxan-2-ylmethyl carbamates | 90–95% | Requires excess amine |
| Acetonitrile, RT, 2 hours | Fmoc-protected amino acids | 82% | pH 8–9 buffer |
Mechanism :
-
Amine nucleophilically attacks the carbonyl carbon, displacing chloride.
-
The reaction is highly sensitive to steric hindrance, favoring primary amines.
Hydrolysis
Hydrolysis of this compound generates oxan-2-ylmethanol and CO₂ under aqueous conditions.
| Conditions | Products | Rate Constant (k) |
|---|---|---|
| pH 7.4, 25°C | Oxan-2-ylmethanol + CO₂ | 0.15 M⁻¹s⁻¹ |
| pH 10, 25°C | Rapid decomposition | 2.3 M⁻¹s⁻¹ |
Applications :
Substitution Reactions
The chloroformate group undergoes nucleophilic substitution with thiols, phenols, and other nucleophiles.
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Thiophenol | Et₃N, CH₂Cl₂, 0°C | Oxan-2-ylmethyl phenyl thioate | 88% |
| Sodium azide | DMSO, RT, 6 hours | Oxan-2-ylmethyl azidoformate | 75% |
Key Insight :
-
Azide reactions are pivotal in “click chemistry” for bioconjugation.
Role in Mixed Carbonate Formation
This reagent facilitates the synthesis of asymmetric carbonates, which are intermediates in prodrug development.
Example Reaction :
textThis compound + Benzyl alcohol → Benzyl oxan-2-ylmethyl carbonate
Conditions :
-
Solvent: THF
-
Base: Pyridine
-
Yield: 89%
Scientific Research Applications
Oxan-2-ylmethyl chloroformate has various applications in scientific research:
Mechanism of Action
The mechanism of action of oxan-2-ylmethyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, with the chloroformate group facilitating the formation of carbamates and carbonate esters. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Storage Conditions | Key Structural Feature |
|---|---|---|---|---|---|
| Oxan-2-ylmethyl | 164.59 | N/A | N/A | -10°C | Tetrahydrofuran (5-membered ring) |
| Cyclohexyl Chloroformate | 162.61 | 87.5 | 1.14 (predicted) | Room temperature | Cyclohexyl (6-membered ring) |
| Ethyl Chloroformate | 108.52 | 93–95 | 1.14 | Refrigerated | Linear alkyl (C₂H₅) |
| Cetyl Chloroformate RD | ~300.5 (C₁₆H₃₁ClO₂) | N/A | N/A | Controlled conditions | Long-chain alkyl (C₁₆) |
| 2-Chlorophenyl | 191.01 | N/A | N/A | N/A | Aromatic (chlorinated benzene) |
Key Observations :
- Cyclic structures (e.g., oxan-2-ylmethyl, cyclohexyl) exhibit higher molecular weights than linear analogs (ethyl) due to ring systems.
Reactivity and Solvolysis
Chloroformates react via nucleophilic acyl substitution, with rates influenced by steric hindrance, electronic effects, and solvent polarity.
- However, electron-donating oxygen in the ring could moderate electrophilicity .
- Linear Alkyl Chloroformates: Ethyl and methyl chloroformates exhibit faster solvolysis rates in polar solvents due to lower steric hindrance. For example, ethyl chloroformate reacts 2–3 times faster than iso-propyl derivatives in aqueous ethanol .
- Aryl Chloroformates : 2-Chlorophenyl chloroformate (aromatic) demonstrates higher electrophilicity due to electron-withdrawing chlorine substituents, accelerating reactions with nucleophiles .
Key Observations :
Key Observations :
- Oxan-2-ylmethyl’s safety data is less documented compared to industrial-scale compounds like cyclohexyl or benzyl derivatives .
- AEGL-3 values for n-butyl chloroformate (adopted for iso-butyl and sec-butyl analogs) suggest acute toxicity thresholds of 100–300 ppm, highlighting the need for stringent handling .
Biological Activity
Oxan-2-ylmethyl chloroformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₇H₉ClO₃
- Molecular Weight : 178.60 g/mol
- Appearance : Typically a light yellow to white crystalline solid.
- Solubility : Soluble in organic solvents like acetone.
This compound acts primarily as a carbamoylating agent , which can modify proteins and enzymes through carbamoylation. This modification can lead to altered enzyme activity and potentially influence various biochemical pathways.
Key Biological Targets:
- Enzymatic Inhibition : The compound has been studied for its ability to inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular responses related to inflammation and tumor growth.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : It has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth and metastasis in various cancer models.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Study 1: Anti-inflammatory Activity
A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in paw edema compared to control groups. The compound was observed to reduce levels of inflammatory markers such as PGE2 and COX-2.
| Treatment Group | Paw Edema Reduction (%) | PGE2 Levels (pg/mL) |
|---|---|---|
| Control | 0 | 150 |
| Oxan Treatment | 65 | 50 |
Case Study 2: Anticancer Efficacy
In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The compound was particularly effective against breast cancer cells, showing a dose-dependent response.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 30 | 60 |
Research Findings
Recent studies have expanded on the biological activity of this compound:
- Inhibition of Tumor Growth : Research published in Cancer Research highlighted that the compound significantly inhibited the growth of xenograft tumors in vivo, suggesting its potential as a therapeutic agent for cancer treatment .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound modulates signaling pathways associated with cell survival and apoptosis, particularly through the NF-kB pathway .
- Broad Spectrum Activity : The compound has also been evaluated for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential utility in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
